molecular formula C17H32N2O3 B6992639 tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B6992639
M. Wt: 312.4 g/mol
InChI Key: ZLAFFOUSGJNMMM-WYAMFQBQSA-N
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Description

tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate is a complex organic compound that belongs to the family of azabicyclo compounds. These compounds are known for their unique bicyclic structures, which often exhibit interesting biological activities. The compound’s structure includes a tert-butyl group, a hydroxypropylamino group, and a dimethyl-substituted azabicyclo[4.2.0]octane core, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3/c1-16(2,3)22-15(21)19-10-6-8-12-13(18-9-7-11-20)17(4,5)14(12)19/h12-14,18,20H,6-11H2,1-5H3/t12-,13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAFFOUSGJNMMM-WYAMFQBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1N(CCC2)C(=O)OC(C)(C)C)NCCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H](C1NCCCO)CCCN2C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the enantioselective construction of the azabicyclo[4.2.0]octane scaffold. This can be achieved through a series of reactions including cyclization, reduction, and functional group modifications. The reaction conditions often require specific catalysts and reagents to ensure high stereoselectivity and yield .

Industrial production methods for such compounds may involve optimization of these synthetic routes to scale up the production while maintaining the desired purity and stereochemistry. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the required standards for industrial applications .

Chemical Reactions Analysis

tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The tert-butyl and hydroxypropylamino groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[42

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